molecular formula C13H27NO2 B6340177 Methyl 2-methyl-3-(octylamino)propanoate CAS No. 29228-46-4

Methyl 2-methyl-3-(octylamino)propanoate

Cat. No.: B6340177
CAS No.: 29228-46-4
M. Wt: 229.36 g/mol
InChI Key: WLLRXFMVAQWOSY-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(octylamino)propanoate is a chemical compound with the molecular formula C13H27NO2. It belongs to a class of amine esters, which are of significant interest in organic chemistry and materials science research. This structural family, characterized by an ester group and a tertiary amine functionality, is frequently explored in the development of specialty chemicals . Compounds with similar structures have been investigated for their potential use as building blocks in organic synthesis, intermediates for polymer production, and in the study of surfactants due to the combination of a hydrophobic alkyl chain (octyl group) and polar amine/ester groups . Researchers may utilize this reagent to investigate structure-activity relationships, synthetic pathways, or as a precursor for further chemical modifications. Its mechanism of action is dependent on the specific application, potentially involving its behavior as a hydrogen bond acceptor or its surface-active properties. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-3-(octylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-11-12(2)13(15)16-3/h12,14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLRXFMVAQWOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of Methyl 2 Methyl 3 Octylamino Propanoate

Hydrolysis of the Ester Moiety: Kinetic and Thermodynamic Aspects

The ester group in Methyl 2-methyl-3-(octylamino)propanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with each pathway proceeding through distinct mechanisms.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. pearson.comkhanacademy.org This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. pearson.comresearchgate.net Subsequent proton transfer and elimination of methanol (B129727) lead to the formation of 2-methyl-3-(octylamino)propanoic acid.

The general mechanism for acid-catalyzed ester hydrolysis can be outlined as follows:

Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺), making the carbonyl carbon more susceptible to nucleophilic attack. pearson.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net

Proton transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a better leaving group (methanol).

Elimination of methanol: The tetrahedral intermediate collapses, expelling a molecule of methanol and reforming the carbonyl group.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.

The rate of this reaction is influenced by factors such as the concentration of the acid catalyst, temperature, and the steric hindrance around the ester group.

Base-Promoted Hydrolysis Pathways

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com This process is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. youtube.com

The mechanism for base-promoted hydrolysis proceeds through the following steps:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the leaving group: The intermediate collapses, and the methoxide (B1231860) ion is ejected as the leaving group.

Acid-base reaction: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible step to yield a carboxylate salt and methanol. youtube.com

To obtain the free carboxylic acid, a subsequent acidification step is required to protonate the carboxylate salt. chemguide.co.uk

Table 1: Comparison of Acid-Catalyzed and Base-Promoted Ester Hydrolysis

FeatureAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis
Catalyst Acid (e.g., H₂SO₄, HCl)Base (e.g., NaOH, KOH)
Reversibility ReversibleIrreversible
Nucleophile WaterHydroxide ion
Product Carboxylic acid and alcoholCarboxylate salt and alcohol
Reaction Rate Generally slowerGenerally faster

Oxidation Reactions of the Octylamino Group and Propanoate Backbone

The secondary amine and the hydrocarbon portions of this compound are susceptible to oxidation. The outcome of such reactions is highly dependent on the oxidizing agent used and the reaction conditions.

Regioselective and Chemoselective Oxidation Strategies

The secondary amino group is generally the most reactive site for oxidation in the molecule. Oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, and imines. khanacademy.org Achieving regioselectivity (targeting a specific atom or group) and chemoselectivity (targeting a specific functional group) is a key challenge in the oxidation of molecules with multiple reactive sites.

For the oxidation of the secondary amine in this compound, selective N-oxidation to form the corresponding hydroxylamine (B1172632) or nitrone would be a likely pathway. khanacademy.org This can often be achieved using reagents like hydrogen peroxide or peroxy acids. The presence of the ester group may influence the reaction, and conditions would need to be carefully controlled to avoid its hydrolysis.

Oxidation of the propanoate backbone or the octyl chain would require more vigorous conditions and stronger oxidizing agents. Such reactions could lead to the formation of ketones, aldehydes, or carboxylic acids through C-H bond activation, but this would likely be accompanied by the oxidation of the more reactive amino group.

Characterization of Oxidation Products and Byproducts

The characterization of the oxidation products of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for identifying the structural changes upon oxidation. For instance, the formation of a hydroxylamine would result in a characteristic shift of the signals corresponding to the protons and carbons near the nitrogen atom. The formation of a nitrone would introduce a new C=N bond, leading to distinct chemical shifts.

Mass Spectrometry (MS): MS would be used to determine the molecular weight of the oxidation products and to gain information about their structure through fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the functional groups present in the oxidation products. For example, the formation of a hydroxylamine would show a characteristic N-O stretching vibration, while a nitrone would exhibit a C=N stretching band.

Potential oxidation products and their expected characterization features are summarized in the table below.

Table 2: Potential Oxidation Products and Their Spectroscopic Signatures

ProductExpected ¹H NMR FeaturesExpected ¹³C NMR FeaturesExpected Mass Spectrum (m/z)Expected IR Features (cm⁻¹)
Hydroxylamine Shift in signals adjacent to N, appearance of OH protonShift in carbons adjacent to NM+16N-O stretch, O-H stretch
Nitrone Appearance of vinylic protons if C=N is formedAppearance of C=N carbon signalM+14C=N stretch
Imine Appearance of a new C=N-H proton signalAppearance of a C=N carbon signalM-2C=N stretch

Reactivity of the Amino Functionality: Alkylation, Acylation, and Salt Formation

The secondary amine in this compound is a nucleophilic center and can readily participate in a variety of reactions, including alkylation, acylation, and salt formation.

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. However, controlling the degree of alkylation can be challenging, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, potentially leading to overalkylation and the formation of a quaternary ammonium (B1175870) salt. pearson.comnih.gov

Acylation: The secondary amine can be acylated by reacting with acylating agents such as acid chlorides or anhydrides. pearson.com This reaction forms an amide. The resulting amide is significantly less basic and nucleophilic than the starting amine, which generally prevents further acylation. nih.gov

Salt Formation: As a base, the amino group can react with acids to form ammonium salts. This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton from an acid. The resulting salt has different physical properties, such as increased water solubility, compared to the free amine.

Investigating Intramolecular Rearrangements and Cyclization Pathways

The structural features of this compound, namely the presence of a secondary amine nucleophile and an ester electrophile within the same molecule, create the potential for intramolecular reactions. The key pathways for such transformations are typically promoted by base or heat and are influenced by the nature of the substituents on both the nitrogen atom and the carbon backbone.

One of the most probable intramolecular reactions for this compound is cyclization to form a β-lactam (azetidin-2-one). This transformation is a common reactivity pattern for β-amino esters and can be initiated by a strong base. The general mechanism involves the deprotonation of the secondary amine followed by an intramolecular nucleophilic attack of the resulting amide anion on the ester carbonyl group. The subsequent elimination of the methoxy group from the tetrahedral intermediate yields the cyclic β-lactam.

The stereoselectivity of such cyclizations in related systems has been shown to be dependent on the substituents on the amino acid derivative. For instance, in the base-promoted cyclization of N-alkyl-N-chloroacetyl amino acid derivatives, the side-chain of the amino acid was found to be a key element in directing the stereochemical outcome of the β-lactam formation nih.gov.

Beyond β-lactam formation, other intramolecular cyclization and rearrangement pathways can be envisioned for N-substituted β-amino esters under different reaction conditions. For example, intramolecular ester enolate-imine cyclization reactions have been reported for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives nih.gov. While this specific pathway involves an imine intermediate, it highlights the diverse cyclization possibilities within this class of molecules.

The thermal decomposition of related N-substituted amino esters can also lead to intramolecular reactions. For instance, the gas-phase elimination kinetics of N-benzylglycine ethyl ester have been studied, though this primarily involves decomposition rather than cyclization into a stable heterocyclic product.

The potential for intramolecular reactions in this compound is summarized in the table below, based on the known reactivity of analogous compounds.

Potential Intramolecular Reactions of this compound
Reaction TypePromoting ConditionsPotential ProductGeneral Mechanistic Features
Intramolecular Cyclization (β-Lactam Formation)Strong base (e.g., LDA, NaH)1-octyl-4-methylazetidin-2-oneDeprotonation of the secondary amine followed by intramolecular nucleophilic acyl substitution.

It is important to note that the actual reaction pathway and the specific conditions required would need to be determined experimentally for this compound. The steric hindrance from the methyl group at the C2 position and the long octyl chain on the nitrogen atom could influence the rate and outcome of these potential intramolecular reactions.

Further research into the reactivity of this specific compound would be necessary to fully elucidate its intramolecular rearrangement and cyclization pathways and to optimize conditions for the synthesis of any desired heterocyclic products. Such studies would contribute to a deeper understanding of the chemical behavior of N-alkyl β-amino esters and expand their applications in synthetic organic chemistry.

Advanced Structural Elucidation and Stereochemical Analysis of Methyl 2 Methyl 3 Octylamino Propanoate

Conformational Analysis via Spectroscopic and Computational Methods

The conformational landscape of methyl 2-methyl-3-(octylamino)propanoate, a flexible molecule, is influenced by the free rotation around its single bonds. This rotation gives rise to various conformers, which can be investigated through a combination of spectroscopic techniques and computational modeling. While specific experimental data for this exact compound is not extensively published, the principles of conformational analysis for similar β-amino esters can be applied.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., MP2 and B3LYP levels of theory), are powerful tools for predicting the stable conformers and their relative energies. These calculations can provide insights into the dihedral angles and the spatial arrangement of the octylamino, methyl, and methoxycarbonyl groups.

Spectroscopic methods like infrared (IR) and Raman spectroscopy can provide experimental evidence to support computational findings. The vibrational frequencies observed in the spectra are sensitive to the molecule's conformation. By comparing experimental spectra with those calculated for different conformers, it is possible to identify the most likely conformations present in a sample. For instance, the position and shape of N-H and C=O stretching bands can be indicative of intramolecular hydrogen bonding, which would stabilize certain conformations.

Chirality and Enantiomeric Purity: Characterization Techniques

The presence of a chiral center at the C2 position of the propanoate backbone means that this compound can exist as a pair of enantiomers. Determining the enantiomeric purity is crucial in many applications.

Chiral chromatography is the cornerstone for separating and quantifying enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the enantiomeric resolution of chiral compounds like this compound.

The development of a successful chiral separation method relies on the selection of an appropriate chiral stationary phase (CSP). For HPLC, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for a broad range of chiral compounds. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is optimized to achieve the best separation.

For GC analysis, derivatized cyclodextrins are commonly used as chiral selectors within the stationary phase. The separation of enantiomers is influenced by factors such as the type of carrier gas (e.g., helium, hydrogen, or nitrogen) and the temperature program of the GC oven. In some cases, derivatization of the amino acid ester may be necessary to improve volatility and chromatographic performance.

A typical approach to method development involves screening a variety of chiral columns and mobile phases (for HPLC) or temperature programs (for GC) to find the optimal conditions for baseline resolution of the enantiomers.

Table 1: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Chiralcel® OJ-RH
Mobile Phase Acetonitrile (B52724) / Aqueous Buffer
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

This table presents a hypothetical set of starting conditions for chiral HPLC method development, based on common practices for similar compounds.

Chiroptical techniques, such as optical rotation (OR) and circular dichroism (CD) spectroscopy, provide information about the stereochemistry of a chiral molecule. Optical rotation measures the rotation of plane-polarized light by a chiral sample and can be used to distinguish between enantiomers, which will rotate the light in equal but opposite directions.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used for its identification and for studying its conformational properties in solution. Computational methods can also be used to predict the CD spectra of different enantiomers, which can then be compared with experimental data to confirm the absolute configuration.

High-Resolution Spectroscopic Techniques (NMR, CNMR) for Fine Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR (CNMR) provide a wealth of information about the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl ester, the C2-methyl group, the methine proton at C2, the methylene (B1212753) protons adjacent to the nitrogen, and the various methylene and methyl protons of the octyl chain. The chemical shifts (δ) and coupling constants (J) of these signals provide detailed information about the local electronic environment and the spatial relationship between neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate peaks would be anticipated for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the C2 and C3 carbons of the propanoate backbone, the C2-methyl carbon, and each of the eight carbons in the octyl group. The chemical shifts of these carbons are indicative of their hybridization and proximity to electronegative atoms like oxygen and nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)~170-175
-OCH₃~50-55
-CH(CH₃)-~40-50
-CH₂-NH-~45-55
-CH(CH₃)-~15-25
Octyl Chain Car

Computational Chemistry and Theoretical Investigations of Methyl 2 Methyl 3 Octylamino Propanoate

Quantum Chemical Calculations: Electronic Structure, Frontier Orbitals, and Reactivity Descriptors

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of Methyl 2-methyl-3-(octylamino)propanoate. These calculations, typically employing Density Functional Theory (DFT) with basis sets such as 6-311++G(d,p), provide a detailed understanding of the molecule's stability, reactivity, and electronic distribution.

The electronic structure is fundamentally described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

From these orbital energies, various global reactivity descriptors can be calculated. These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer quantitative measures of the molecule's reactivity. Electronegativity indicates the tendency of the molecule to attract electrons. Chemical hardness represents the resistance to change in its electron distribution. The electrophilicity index provides a measure of its ability to act as an electrophile.

Table 1: Calculated Reactivity Descriptors for this compound

Parameter Value (Illustrative)
HOMO Energy -0.23 eV
LUMO Energy 0.08 eV
Energy Gap (ΔE) 0.31 eV
Electronegativity (χ) 0.075 eV
Chemical Hardness (η) 0.155 eV

Molecular Dynamics Simulations: Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of this compound over time. By simulating the atomic motions, MD provides insights into the molecule's flexibility and its interactions with its environment.

Conformational sampling through MD simulations reveals the various shapes the molecule can adopt, which is crucial for understanding its biological activity and physical properties. The long octyl chain and the rotatable bonds in the propanoate backbone allow for a wide range of conformations. Analysis of the simulation trajectory can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and solvent molecules or other solutes. Understanding these interactions is key to predicting its solubility, miscibility, and behavior in different chemical environments.

Table 2: Summary of Molecular Dynamics Simulation Parameters and Key Findings (Illustrative)

Simulation Parameter Value/Description
Force Field GROMOS54a7
Solvent Water
Simulation Time 100 ns

Reaction Pathway Modeling: Transition State Theory and Energy Landscapes for Syntheses and Transformations

Reaction pathway modeling provides a theoretical framework for understanding the mechanisms and kinetics of the synthesis and transformations of this compound. Using principles of Transition State Theory, computational methods can map out the energy landscape of a reaction, identifying reactants, products, intermediates, and transition states.

For the synthesis of this compound, which can be achieved through reactions such as the esterification of 2-methyl-3-(octylamino)propanoic acid or the Michael addition of octylamine (B49996) to methyl methacrylate (B99206), reaction pathway modeling can determine the most energetically favorable route. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified.

Similarly, the potential transformations of this compound, such as hydrolysis of the ester or oxidation of the amino group, can be investigated. The calculated energy barriers for these transformations provide insights into the compound's stability under various conditions.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry plays a vital role in predicting the spectroscopic signatures of this compound, which is essential for its characterization and identification. Theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectroscopic data.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated and compared with experimental spectra to confirm the molecular structure.

Similarly, the vibrational frequencies can be calculated to predict the IR spectrum. Each vibrational mode corresponds to a specific motion of the atoms, and the resulting spectrum serves as a molecular fingerprint. The correlation between predicted and experimental spectroscopic data is crucial for validating both the computational model and the experimental findings.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

Atom Predicted ¹³C Chemical Shift (ppm) Attached Protons Predicted ¹H Chemical Shift (ppm)
C=O 175.2 - -
O-CH₃ 51.8 3 3.65
N-CH₂-(octyl) 49.5 2 2.58
CH-(propanoate) 48.1 1 2.80

Advanced Analytical Methodologies for Research on Methyl 2 Methyl 3 Octylamino Propanoate

Chromatographic Separations: Method Development for Complex Mixtures (HPLC, LC-MS)

The analysis of N-alkylated amino acid esters such as Methyl 2-methyl-3-(octylamino)propanoate in complex mixtures necessitates robust chromatographic separation techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier methods for this purpose, offering high resolution and sensitivity.

Method development for this compound typically involves reversed-phase (RP) chromatography, which separates molecules based on their hydrophobicity. Given the nonpolar octyl chain and the relatively polar amino-ester group, a C18 column is a standard choice. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water. mdpi.com An acidic modifier, such as formic acid or trifluoroacetic acid, is usually added to the mobile phase to protonate the secondary amine, which improves peak shape and ensures consistent retention. mdpi.com

Since this compound lacks a strong chromophore, direct UV detection can be challenging. researchgate.netbohrium.com While detection at low wavelengths (~210 nm) is possible, it often suffers from low sensitivity and baseline noise. For quantitative analysis using HPLC-UV, derivatization with an agent like 2,4'-dibromoacetophenone (B128361) to form a UV-active ester can be employed. mdpi.comresearchgate.net However, LC-MS is the preferred method as it circumvents this issue by providing sensitive detection based on the mass-to-charge ratio (m/z) of the analyte, making derivatization unnecessary for detection purposes. bohrium.com Electrospray ionization (ESI) is the most suitable ionization technique for this class of compounds, typically generating a strong protonated molecular ion [M+H]+ in positive ion mode. researchgate.net

Table 1: Illustrative HPLC-MS parameters for the analysis of this compound.

Mass Spectrometry Techniques: Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is indispensable for the unambiguous structural confirmation of this compound. Following ionization, the precursor ion (the protonated molecule) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

The fragmentation of N-alkylated amino acid esters is predictable and provides key structural information. nih.govresearchgate.net For this compound ([M+H]⁺), the major fragmentation pathways under CID are expected to involve cleavages at the bonds adjacent to the nitrogen atom (alpha-cleavage) and the ester functional group.

Key fragmentation pathways include:

Loss of the methoxycarbonyl group (-COOCH₃): Cleavage of the ester group is a common pathway.

Cleavage of the C-N bond: This can lead to the formation of an ion representing the protonated octylamine (B49996) or the remaining propanoate fragment.

Alpha-cleavage adjacent to the nitrogen: The bond between the nitrogen and the octyl chain can cleave, as can the bond between the nitrogen and the propanoate backbone.

Fragmentation of the octyl chain: A series of neutral losses corresponding to alkenes (loss of CnH2n) from the octyl group can occur, typically resulting in a cluster of peaks separated by 14 Da (CH₂). libretexts.org

Isotopic analysis of the high-resolution mass spectrum of the molecular ion provides confirmation of the elemental formula. The natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O creates a specific isotopic pattern that can be computationally matched to the theoretical pattern for C₁₃H₂₇NO₂, validating the assigned chemical formula.

Table 2: Predicted MS/MS fragmentation data for protonated this compound.

Advanced NMR Spectroscopy: 2D Techniques for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. While 1D ¹H and ¹³C NMR provide primary information about the chemical environment of atoms, 2D NMR techniques are essential for unambiguously assembling the molecular structure of this compound. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. libretexts.org It is used to map out the spin systems within the molecule, for example, connecting the CH proton at the 2-position to the adjacent CH₃ and CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). libretexts.org It allows for the unambiguous assignment of each proton signal to its attached carbon atom, which is crucial for distinguishing between the many CH₂ groups in the octyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for connecting the different spin systems identified by COSY. For instance, an HMBC correlation would be expected from the protons of the ester's methyl group (at ~3.7 ppm) to the carbonyl carbon (~175 ppm).

Table 3: Predicted ¹H and ¹³C NMR chemical shifts and key 2D correlations for this compound.

Hyphenated Techniques for Integrated Analysis (e.g., GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method directly to a spectroscopic detector, provide a powerful platform for analyzing complex mixtures and identifying unknown components. wisdomlib.org

Gas Chromatography-Mass Spectrometry (GC-MS): For a molecule like this compound, direct analysis by GC-MS is challenging due to its polarity and relatively low volatility. researchgate.net Therefore, derivatization is typically required to analyze such amino acid esters by GC-MS. researchgate.netnih.govmdpi.com A common approach is acylation of the secondary amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). mdpi.com This procedure creates a more volatile and thermally stable derivative suitable for GC separation, which can then be identified by its characteristic mass spectrum. nih.govmdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly links the separation power of HPLC with the definitive structure-elucidating capability of NMR. sumitomo-chem.co.jpmdpi.comslideshare.net This technique is particularly valuable for identifying unknown impurities or degradation products in a sample without the need for prior isolation. The analysis can be performed in several modes:

On-flow mode: NMR spectra are acquired continuously as the HPLC eluent flows through the NMR probe. This is useful for a quick overview of major components. wisdomlib.orgnih.gov

Stop-flow mode: When a peak of interest is detected (e.g., by a parallel UV or MS detector), the HPLC flow is stopped, and the component is held within the NMR probe for an extended period to acquire high-quality 1D and 2D NMR spectra. mdpi.com

Offline mode (LC-SPE-NMR): Eluted peaks are trapped individually on solid-phase extraction (SPE) cartridges. The trapped compounds are then eluted with a deuterated solvent and analyzed by NMR separately. This approach overcomes the challenges of solvent suppression and allows for lengthy NMR experiments to be performed on very small amounts of material. nih.gov

The combination of LC-MS and LC-NMR, often in a parallel setup, provides complementary data (molecular formula from MS, atomic connectivity from NMR) that enables the confident and complete characterization of analytes in complex matrices. wisdomlib.orgnih.gov

Synthesis and Exploration of Methyl 2 Methyl 3 Octylamino Propanoate Derivatives and Analogues

Systematic Variation of the Alkyl Chain Length and Branching in the Amino Moiety

The N-octyl group of Methyl 2-methyl-3-(octylamino)propanoate can be systematically varied to explore the impact of alkyl chain length and branching on the compound's properties. A common synthetic route to achieve this involves the Michael addition of various primary and secondary amines to methyl methacrylate (B99206). This reaction provides a straightforward method to introduce a diverse range of alkyl groups at the amino position.

For instance, the synthesis of N-alkyl-β-aminoisobutyric acids can be achieved by the reaction of primary aliphatic amines with methacrylic acid. While this reaction can sometimes lead to polymerization, it has been successfully employed to synthesize various N-alkyl derivatives. huji.ac.il Another versatile method is the direct N-alkylation of the parent β-amino ester, methyl 2-methyl-3-aminopropanoate, using different alkyl halides. This nucleophilic substitution reaction allows for the introduction of a wide array of linear and branched alkyl chains.

Table 1: Synthesis of N-Alkyl Analogues of Methyl 2-methyl-3-aminopropanoate via Michael Addition

Amine ReactantAlkyl HalideProductYield (%)
Butylamine-Methyl 3-(butylamino)-2-methylpropanoate75
Hexylamine-Methyl 3-(hexylamino)-2-methylpropanoate72
Isopropylamine-Methyl 3-(isopropylamino)-2-methylpropanoate68
Octylamine (B49996)-This compound85
Dodecylamine-Methyl 3-(dodecylamino)-2-methylpropanoate81

Note: Yields are representative and can vary based on specific reaction conditions.

The exploration of branched alkyl chains, such as isopropyl or tert-butyl groups, can also be achieved through these synthetic strategies. These variations allow for a systematic study of how steric hindrance and lipophilicity in the amino moiety influence the compound's characteristics.

Modifications of the Ester Group: Alcohol and Carboxylic Acid Substitutions

The methyl ester functionality of this compound can be readily modified to yield the corresponding primary alcohol or carboxylic acid, providing analogues with different polarity and reactivity.

The reduction of the methyl ester to a primary alcohol, 2-methyl-3-(octylamino)propan-1-ol, can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This reaction typically proceeds with high yield.

Conversely, hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methyl-3-(octylamino)propanoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is commonly employed using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to yield the free carboxylic acid. This process is generally irreversible and provides good yields of the desired product.

Table 2: Modifications of the Ester Group of this compound

Starting MaterialReagents and ConditionsProductYield (%)
This compound1. LiAlH₄, THF, 0 °C to rt2-methyl-3-(octylamino)propan-1-ol~90
This compound1. NaOH (aq), Reflux2. HCl (aq)2-methyl-3-(octylamino)propanoic acid~85

Note: Yields are representative and can vary based on specific reaction conditions.

These transformations provide access to analogues with altered physicochemical properties, which can be valuable for structure-activity relationship studies.

Introduction of Functional Groups onto the Propanoate Backbone

The propanoate backbone of this compound offers opportunities for the introduction of additional functional groups, further expanding the chemical diversity of the synthesized analogues. One approach involves starting with a functionalized precursor, such as itaconic acid, which contains a methylene (B1212753) group that can be a handle for further reactions. huji.ac.il

Another strategy involves the derivatization of the carboxylic acid or alcohol analogues obtained in the previous section. The carboxylic acid can be converted to an amide by reaction with various amines, or to other ester derivatives by reaction with different alcohols. The primary alcohol can be oxidized to an aldehyde or further functionalized through etherification or esterification reactions.

For example, the carboxylic acid derivative, 2-methyl-3-(octylamino)propanoic acid, can be coupled with other amino acids or amines to form dipeptide-like structures, introducing amide bonds and potentially new chiral centers.

Design and Synthesis of Chiral Analogues and Stereoisomers

The 2-methyl position on the propanoate backbone of this compound represents a chiral center. The synthesis of specific stereoisomers (R or S) is crucial for understanding the stereochemical requirements for any potential biological activity.

Several strategies can be employed for the asymmetric synthesis of chiral β-amino esters. One common approach involves the use of chiral auxiliaries. For instance, a chiral amine can be reacted with methyl methacrylate in a diastereoselective Michael addition. The resulting diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched β-amino ester.

Another powerful method is the use of chiral catalysts in the Michael addition reaction. Chiral organocatalysts or metal complexes can promote the enantioselective addition of an amine to an α,β-unsaturated ester, leading to the formation of one enantiomer in excess.

The enantioselective alkylation of cyclic N-naphthoyl derivatives of amino acids is another sophisticated method that has been used to introduce chirality at the α-position of β-amino acids. beilstein-journals.org This method allows for the synthesis of enantiomerically enriched building blocks that can then be N-alkylated to produce the desired chiral analogues of this compound.

Table 3: General Approaches for the Synthesis of Chiral β-Amino Esters

MethodDescriptionKey Features
Chiral AuxiliariesA chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.High diastereoselectivity, but requires additional steps for attachment and removal of the auxiliary.
Chiral CatalysisA small amount of a chiral catalyst is used to control the stereochemistry of the reaction.High enantioselectivity, atom-economical.
Enantioselective AlkylationAlkylation of a prochiral enolate using a chiral reagent or catalyst.Allows for the creation of chiral centers with high enantiomeric excess.

The synthesis and separation of the individual enantiomers of this compound and its derivatives are essential for a complete understanding of their structure-property relationships.

Structure Activity Relationship Sar Studies for Methyl 2 Methyl 3 Octylamino Propanoate in Chemical Systems

Correlation of Molecular Structure with Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of Methyl 2-methyl-3-(octylamino)propanoate are primarily governed by the electronic and steric nature of its core components. The presence of a nitrogen atom in the β-position to the ester carbonyl introduces unique reactivity patterns compared to simple esters.

The reactivity of β-amino esters can be influenced by the substituents on the nitrogen and at the α-position. For instance, in the synthesis of heterocycles from related enaminones, which share structural similarities, the nature of the substituents dictates the reaction pathways and the type of heterocyclic system formed researchgate.net. The N-octyl group in this compound, being a long alkyl chain, is primarily an electron-donating group through induction, which can modulate the nucleophilicity of the nitrogen atom.

The selectivity of reactions involving this compound will also be a function of its structure. For example, in acylation or alkylation reactions at the nitrogen, the steric bulk of both the N-octyl group and the α-methyl group will influence the approach of electrophiles. In reactions where the ester group is targeted, such as hydrolysis or transesterification, the adjacent amino group can participate, potentially leading to different outcomes compared to a simple methyl propanoate.

Research on the synthesis of related N-substituted β-alanines highlights the importance of the N-substituent in polymerization reactions, where the substituent can affect the solubility and properties of the resulting polymer nih.gov. This indicates that the octyl group in this compound would significantly influence its behavior in such transformations.

Table 1: Predicted Influence of Structural Moieties on Reactivity and Selectivity

Structural FeaturePredicted Effect on ReactivityPredicted Effect on Selectivity
N-Octyl Group Electron-donating, increases nucleophilicity of the nitrogen atom. Steric hindrance may reduce reaction rates at the nitrogen.Directs the approach of reactants, influencing regioselectivity in reactions involving the amino group.
α-Methyl Group Provides steric hindrance around the carbonyl group and the α-carbon, potentially slowing down reactions at these sites.Can influence the stereochemical outcome of reactions at the α-carbon if a chiral center is formed.
Methyl Ester The primary site for nucleophilic acyl substitution. Its reactivity is modulated by the adjacent amino group.Can be a site of selective hydrolysis or amidation under appropriate conditions.

Influence of Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are intricately linked to the steric and electronic effects exerted by its substituents.

Steric Effects: The N-octyl group and the α-methyl group introduce significant steric bulk. This steric hindrance can raise the activation energy for reactions, thereby slowing down the reaction rate (kinetic effect). Studies on the reactivity of other substituted organic molecules have shown that increased steric hindrance around a reactive center decreases reaction rates nih.govnih.gov. For example, in SN2 reactions, steric effects are a major determinant of reactivity researchgate.net. The bulky octyl group can also influence the conformational preferences of the molecule, which in turn affects the accessibility of reactive sites.

Electronic Effects: The primary electronic effect stems from the nitrogen atom of the amino group. Its lone pair of electrons can be involved in resonance or inductive effects, influencing the electron density at various points in the molecule. The electron-donating nature of the alkyl groups (octyl and methyl) increases the basicity of the nitrogen atom compared to an unsubstituted amino group. This enhanced basicity can accelerate reactions where the nitrogen acts as a nucleophile. In studies of other systems, electron-withdrawing groups have been shown to increase the rate of certain reactions by stabilizing transition states, while electron-donating groups can have the opposite effect depending on the reaction mechanism nih.gov.

Thermodynamic studies on related β-alanine systems have shown that protonation constants and the associated thermodynamic parameters (enthalpy and entropy changes) are influenced by the solvent and the structure of the amino acid univ-ovidius.ro. The N-octyl group, due to its hydrophobicity, would significantly affect the solvation of this compound in aqueous or polar solvents, thereby impacting the thermodynamics of its reactions in such media.

Table 2: Summary of Steric and Electronic Influences on Reaction Parameters

EffectInfluence on Reaction Kinetics (Rate)Influence on Reaction Thermodynamics (Equilibrium)
Steric Hindrance (from N-octyl and α-methyl groups)Generally decreases reaction rates by increasing the activation energy.Can shift reaction equilibria by destabilizing sterically crowded products.
Electronic Effects (from N-octyl group and nitrogen lone pair)Increases the nucleophilicity of the nitrogen, potentially increasing rates of nucleophilic attack.Can affect the stability of reactants, products, and intermediates, thereby influencing the overall free energy change of the reaction.

Stereochemical Impact on Molecular Recognition and Chemical Transformations

The presence of a chiral center at the 2-position (the α-carbon) in this compound means that it can exist as a pair of enantiomers. This stereochemistry is expected to have a profound impact on its interactions with other chiral molecules and on the outcome of certain chemical transformations.

Molecular Recognition: The ability of a molecule to selectively bind to another is the essence of molecular recognition. For a chiral molecule like this compound, its enantiomers will exhibit different binding affinities and selectivities towards other chiral molecules, such as receptors, catalysts, or other reactants. Studies on the chiral recognition of amino acid esters have demonstrated that even subtle differences in the structure of the ester or the recognizing agent can lead to significant differences in binding acs.orgnih.gov. The precise three-dimensional arrangement of the methyl group, the octylamino group, and the ester group around the chiral center will determine how it fits into a chiral binding pocket. Research on β-peptides has shown that the stereochemistry of the constituent β-amino acids is crucial for defining their secondary structure and their ability to mimic and interact with biological macromolecules acs.org.

Chemical Transformations: In chemical reactions involving a chiral catalyst or reagent, the two enantiomers of this compound will react at different rates, a phenomenon known as kinetic resolution. This can lead to the selective conversion of one enantiomer over the other. Conversely, if a new chiral center is created in a reaction involving racemic or achiral starting materials, the existing stereocenter at the 2-position can influence the stereochemical outcome of the reaction, leading to a diastereoselective transformation. The stereochemistry at the α-position has been shown to be a critical factor in controlling the reactivity and degradation of other classes of carboxylic acid derivatives nih.gov.

Advanced Applications of Methyl 2 Methyl 3 Octylamino Propanoate in Chemical Sciences

Role as Versatile Building Blocks in Complex Organic Syntheses

The structure of Methyl 2-methyl-3-(octylamino)propanoate, a β-amino acid ester, positions it as a valuable synthon for the construction of more complex molecular architectures. β-Amino acids and their derivatives are crucial components in the synthesis of a wide array of organic compounds, including pharmaceuticals, natural products, and peptidomimetics. acs.orgacgpubs.orgmdpi.com

The dual functionality of this compound allows for selective reactions at either the amino or the ester group. The secondary amine can act as a nucleophile or be a site for N-alkylation or N-acylation, enabling the introduction of diverse substituents. nih.govresearchgate.net The ester group, on the other hand, can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or transesterification. cambridge.org These reactions are fundamental in peptide synthesis and the creation of various heterocyclic compounds. acgpubs.org

The presence of the 2-methyl group introduces a stereocenter, making it a chiral building block. This is particularly significant in the synthesis of enantiomerically pure compounds, where the stereochemistry of the final product is critical for its biological activity. The octyl group imparts lipophilicity, which can be an advantageous property in the synthesis of molecules designed to interact with biological membranes or to improve solubility in nonpolar organic solvents. monash.edu

The general utility of β-amino esters as synthetic intermediates is well-documented. acgpubs.orgmdpi.com For instance, they are key precursors in the synthesis of β-lactams, a core structure in many antibiotic drugs. They also serve as building blocks for alkaloids and other nitrogen-containing natural products. The specific combination of features in this compound makes it a potentially valuable starting material for the synthesis of novel, complex molecules with tailored properties.

Potential in Catalysis and Asymmetric Induction

The chiral nature of this compound suggests its potential application in the field of asymmetric catalysis, specifically in asymmetric induction. Asymmetric induction is the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral influence. msu.edu This is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a drug molecule is often linked to its efficacy and safety.

Chiral β-amino acid derivatives are known to be effective in inducing stereoselectivity in various chemical transformations. acs.org They can be employed as chiral ligands that coordinate with a metal center to form a chiral catalyst. Such catalysts can then direct the stereochemical outcome of a reaction, leading to the synthesis of a single, desired stereoisomer. mdpi.commdpi.com The nitrogen and oxygen atoms of the amino ester functionality in this compound are capable of chelating to transition metals, forming stable complexes. wikipedia.orgsurrey.ac.uk The chirality of the carbon atom at the 2-position would create a chiral environment around the metal center, which is essential for asymmetric catalysis.

Furthermore, derivatives of β-amino acids can act as organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. The development of enantioselective Mannich reactions, for example, has benefited from the use of chiral β-amino acid derivatives to control the stereochemistry of the products. acs.orgorganic-chemistry.org Given its structure, this compound or its derivatives could potentially be developed into effective chiral ligands or organocatalysts for a range of asymmetric transformations.

Applications in Polymer Science as Monomers or Modifiers

Amino acids are increasingly being explored as sustainable and biocompatible building blocks for the synthesis of functional polymers. researchgate.netnih.gov The bifunctional nature of this compound makes it a suitable candidate for use as a monomer in step-growth polymerization. The amino and ester functionalities can react with appropriate co-monomers to form polyesters or polyamides.

The incorporation of the this compound unit into a polymer backbone would introduce several desirable features. The long octyl chain would increase the hydrophobicity and flexibility of the polymer, potentially leading to materials with unique thermal and mechanical properties. acs.org The presence of the secondary amine group along the polymer chain offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or for the attachment of other functional molecules.

Amino acid-based polymers are of particular interest for biomedical applications due to their biocompatibility and biodegradability. researchgate.netthinkdochemicals.com Polymers derived from monomers like this compound could find use in drug delivery systems, tissue engineering scaffolds, and other biomedical devices. The specific properties conferred by the octyl group could be advantageous for creating materials that interact with cell membranes or for the encapsulation of hydrophobic drugs. acs.org

Beyond its role as a monomer, this compound could also be used as a polymer modifier. Its long alkyl chain could act as an internal plasticizer, improving the processability and flexibility of rigid polymers like PVC. mdpi.com

Development of Novel Chemical Probes and Ligands for Research

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of effective chemical probes often requires a molecular scaffold that can be readily modified to introduce reporter groups (e.g., fluorescent tags) and to tune properties like cell permeability and target affinity. The structure of this compound provides a promising scaffold for the design of such probes.

The secondary amine is a convenient handle for the attachment of various functional groups through N-acylation or N-alkylation. For instance, a fluorescent dye could be coupled to the amine to create a fluorescent probe for imaging studies. The lipophilic octyl chain could enhance the probe's ability to cross cell membranes and interact with intracellular targets. acs.org

In the field of coordination chemistry, amino acid esters can act as ligands, forming complexes with a variety of metal ions. wikipedia.orgsurrey.ac.ukacs.org The resulting metal complexes can themselves have interesting properties and applications. For example, they can be used as catalysts, as mentioned earlier, or as contrast agents in magnetic resonance imaging (MRI). The specific coordination properties of this compound as a ligand would be influenced by the steric bulk of the methyl and octyl groups, potentially leading to complexes with unique geometries and reactivity.

Utilization in Agricultural Chemical Research as Intermediates

The synthesis of modern agrochemicals, such as herbicides, insecticides, and fungicides, often involves complex multi-step procedures where specialized intermediates are required. Amino acid derivatives are known to be used as building blocks in the synthesis of some agrochemicals. google.com The structural features of this compound make it a potential intermediate in the development of new active ingredients for agriculture.

The combination of an amino group, an ester, and a long alkyl chain in a single molecule offers multiple points for chemical modification, allowing for the creation of a diverse library of compounds for screening. The biological activity of many agrochemicals is dependent on their ability to interact with specific enzymes or receptors in the target organism. The chiral center in this compound could be important in this context, as the different enantiomers of a molecule can have vastly different biological activities.

Propionate (B1217596) derivatives, in general, are recognized as important precursor chemicals in various industrial applications, including the production of some agricultural products. researchgate.net The presence of the octylamino group could impart specific properties, such as improved uptake by plants or insects, or a novel mode of action.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H27NO2BLD Pharm
Molecular Weight229.36 g/mol BLD Pharm
CAS Number29228-46-4BLD Pharm
Purity>95.0%CymitQuimica

Interactive Data Table of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Application Area
Methyl 2-methyl-3-(phenylamino)propanoateC11H15NO2193.24Synthetic Intermediate
Methyl 3-(methylamino)propanoateC5H11NO2117.15Chemical Synthesis
Methyl 3-(octylamino)propanoateC12H25NO2215.33Reagent
Methyl 2-methyl-3-(methylamino)propanoateC6H13NO2131.17Proteomics Research

Future Research Directions and Emerging Opportunities for Methyl 2 Methyl 3 Octylamino Propanoate

Green Chemistry Approaches to Synthesis and Transformation

The synthesis of Methyl 2-methyl-3-(octylamino)propanoate and its derivatives is an area ripe for the application of green chemistry principles, aiming to reduce the environmental impact of chemical processes. Future research will likely focus on developing more sustainable synthetic routes that are safer, more efficient, and utilize renewable resources.

One of the most promising green chemistry approaches for the synthesis of β-amino esters is the use of biocatalysis. nih.govnih.govnih.govresearchgate.net Enzymes, such as lipases, have been shown to effectively catalyze the synthesis of amino esters under mild reaction conditions. nih.govnih.govnih.gov For instance, lipases can be employed for the enantioselective synthesis of chiral β-amino esters, which is crucial for applications in pharmaceuticals and life sciences. nih.govresearchgate.net The use of enzymes like Rhizomucor miehei lipase (B570770) has demonstrated high selectivity in the synthesis of N-substituted β-amino esters. nih.gov Research in this area could explore the use of immobilized enzymes to facilitate catalyst recovery and reuse, further enhancing the sustainability of the process.

Another key aspect of green chemistry is the reduction or elimination of hazardous solvents. The development of solvent-less reaction conditions, or the use of green solvents like methanol (B129727), is a significant area of interest. nih.govnih.gov Resonant acoustic mixing (RAM) technology, for example, enables the synthesis of amino esters without the need for solvents, offering a more environmentally benign platform. nih.gov

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a critical consideration. resolvemass.ca Future synthetic strategies for this compound should be designed to have a high atom economy, minimizing the generation of waste. resolvemass.ca This can be achieved through the careful design of reaction pathways that avoid the use of stoichiometric reagents and protecting groups.

Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. nih.gov Research could explore the synthesis of the starting materials for this compound from biomass-derived sources, reducing the reliance on petrochemicals. For example, the propionate (B1217596) backbone could potentially be derived from the catalytic conversion of carbon dioxide and ethylene. mdpi.comnih.gov

A comparative overview of traditional versus green synthesis approaches for β-amino esters is presented in the table below.

FeatureTraditional SynthesisGreen Chemistry Approach
Catalyst Often uses strong acids or bases, or transition-metal catalysts.Utilizes biocatalysts like lipases, which are biodegradable and operate under mild conditions. nih.govnih.govnih.gov
Solvents Typically employs volatile organic compounds (VOCs).Favors green solvents like methanol or solvent-less conditions. nih.govnih.gov
Reaction Conditions May require harsh temperatures and pressures.Operates under mild conditions, reducing energy consumption. nih.gov
Atom Economy Can be low due to the use of stoichiometric reagents and protecting groups.Aims for high atom economy to minimize waste. resolvemass.ca
Feedstocks Primarily based on petrochemicals.Explores the use of renewable feedstocks from biomass. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of advanced synthesis technologies, such as flow chemistry and automated platforms, presents a significant opportunity to enhance the production and optimization of this compound and its derivatives. These technologies offer improved control, efficiency, and scalability compared to traditional batch processes.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, has been successfully applied to the synthesis of β-amino esters. nih.govnih.gov The use of microreactors in flow chemistry provides excellent heat and mass transfer, leading to shorter reaction times and higher yields. nih.govnih.gov For instance, the lipase-catalyzed synthesis of β-amino acid esters has been shown to be significantly more efficient in a continuous-flow microreactor compared to a batch bioreactor. nih.gov Future research could focus on developing a continuous-flow process for the synthesis of this compound, potentially integrating biocatalytic steps for a greener and more efficient production method. researchgate.netfrontiersin.org

Automated synthesis platforms can be employed to rapidly screen and optimize reaction conditions. researchgate.net These platforms allow for high-throughput experimentation, enabling the systematic variation of parameters such as temperature, pressure, catalyst loading, and reactant concentrations to identify the optimal conditions for the synthesis of the target compound. researchgate.net This approach can significantly accelerate the development of new and improved synthetic routes.

The combination of flow chemistry with automated systems can create a powerful platform for the on-demand synthesis of a library of derivatives based on the this compound scaffold. This would facilitate the exploration of structure-activity relationships for various applications.

The table below summarizes the key advantages of integrating flow chemistry and automated synthesis.

TechnologyKey Advantages
Flow Chemistry Enhanced safety, improved heat and mass transfer, shorter reaction times, easier scalability, potential for integration of multiple reaction steps. nih.govnih.govnih.govresearchgate.net
Automated Synthesis High-throughput screening of reaction conditions, rapid optimization, generation of compound libraries for structure-activity relationship studies. researchgate.net

Exploration of Supramolecular Interactions and Self-Assembly Properties

The amphiphilic nature of this compound, arising from its long hydrophobic octyl chain and the polar amino and ester groups, makes it a prime candidate for engaging in supramolecular interactions and self-assembly. nih.govresearchgate.netnih.gov This opens up exciting avenues for the creation of novel nanostructured materials.

The self-assembly of amphiphilic molecules is driven by non-covalent interactions, primarily hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net In an aqueous environment, the hydrophobic octyl chains of this compound would tend to aggregate to minimize contact with water, while the polar head groups would remain exposed to the aqueous phase. This can lead to the formation of various supramolecular structures such as micelles, vesicles, or nanofibers. nih.govresearchgate.net

The secondary amine and ester functionalities can participate in hydrogen bonding, which can further direct and stabilize the self-assembled structures. researchgate.net The formation of intramolecular hydrogen bonds can also influence the conformation of the molecule, which in turn affects its self-assembly behavior. researchgate.net

Future research in this area should focus on systematically investigating the self-assembly of this compound under different conditions, such as varying concentration, pH, and temperature. The resulting nanostructures could be characterized using techniques like transmission electron microscopy (TEM), atomic force microscopy (AFM), and dynamic light scattering (DLS). Understanding and controlling the self-assembly process is key to harnessing the potential of this molecule in areas like drug delivery and materials science. researchgate.netrsc.org

The table below outlines the key driving forces for the self-assembly of amphiphilic amino acid derivatives.

InteractionDescription
Hydrophobic Interactions The tendency of nonpolar groups (like the octyl chain) to aggregate in an aqueous environment to minimize contact with water molecules. nih.govresolvemass.ca
Hydrogen Bonding The electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. researchgate.netresearchgate.net
Electrostatic Interactions The attraction or repulsion between charged groups, which can be tuned by changing the pH. nih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic rings, which could be relevant for derivatives of the title compound incorporating aromatic moieties. nih.govresearchgate.net
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. nih.gov

Advanced Materials Science Applications Based on Derived Structures

The unique chemical structure of this compound makes it a valuable monomer for the synthesis of advanced functional polymers, particularly poly(β-amino esters) (PBAEs). nih.govnih.gov These polymers have garnered significant interest in the field of materials science, especially for biomedical applications, due to their biodegradability and pH-responsiveness. resolvemass.caresearchgate.netrsc.org

PBAEs can be synthesized through the Michael addition polymerization of β-amino esters with diacrylates. nih.govrsc.org The resulting polymers possess a backbone with ester linkages that are susceptible to hydrolysis, leading to their degradation into smaller, biocompatible molecules. nih.gov This biodegradability is a highly desirable property for materials used in the body, as it avoids the need for surgical removal after their function is complete.

The tertiary amines in the polymer backbone provide pH-responsiveness. researchgate.net At physiological pH, the amines are partially protonated, but in the acidic environment of endosomes or lysosomes within cells, they become fully protonated. This "proton sponge" effect can lead to the rupture of the endosomal membrane, facilitating the release of therapeutic cargo into the cytoplasm. nih.gov

These properties make PBAEs excellent candidates for drug and gene delivery systems. nih.govresearchgate.netnih.govrug.nl They can self-assemble with nucleic acids (like DNA and siRNA) to form nanoparticles that protect the genetic material from degradation and facilitate its entry into cells. nih.govnih.gov The ease with which the properties of PBAEs can be tuned by varying the monomers used in their synthesis allows for the creation of a library of polymers optimized for specific delivery applications. researchgate.netnih.gov

Future research could focus on synthesizing novel PBAEs using this compound as a monomer. The presence of the methyl and octyl groups on the monomer could impart unique properties to the resulting polymer, such as altered hydrophobicity, which could influence its self-assembly behavior and interaction with biological membranes. Furthermore, the secondary amine provides a handle for further functionalization of the polymer to attach targeting ligands or other functional moieties. nih.govnih.gov

The table below highlights potential applications of materials derived from this compound.

Application AreaDescription
Drug Delivery Polymers derived from the compound can encapsulate and deliver therapeutic agents, with pH-responsive release mechanisms. researchgate.netresearchgate.netrsc.org
Gene Therapy Cationic polymers can form complexes with nucleic acids for the delivery of genes to treat genetic disorders or cancer. nih.govnih.govresearchgate.net
Tissue Engineering Biodegradable scaffolds can be fabricated to support cell growth and tissue regeneration. Functionalization can improve cell adhesion. nih.gov
Biomaterials The self-assembly of the monomer or its derivatives can lead to the formation of hydrogels and other nanostructured materials for various biomedical uses. nih.govnih.govacs.org

Leveraging Machine Learning and Artificial Intelligence for Predictive Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry by accelerating the discovery and development of new molecules and materials. These computational tools can be leveraged to predict the properties, optimize the synthesis, and guide the design of novel derivatives of this compound.

ML models can be trained on existing chemical data to predict a wide range of properties, such as reactivity, solubility, and biological activity. This can significantly reduce the time and cost associated with experimental screening. For instance, an ML model could be developed to predict the self-assembly behavior of different derivatives of this compound based on their molecular structure.

In the context of synthesis, AI algorithms can be used to devise novel and efficient synthetic routes. By analyzing vast databases of chemical reactions, these tools can propose new pathways that are more sustainable and cost-effective. They can also be integrated with automated synthesis platforms to create self-optimizing systems that can autonomously conduct experiments and refine reaction conditions.

Furthermore, generative AI models can be used to design new molecules with desired properties. By learning the underlying rules of chemical structure and activity, these models can propose novel derivatives of this compound that are optimized for a specific application, such as enhanced drug delivery efficacy or improved material properties.

The table below summarizes the potential applications of ML and AI in the research and development of this compound.

ApplicationDescription
Property Prediction Predicting physicochemical properties, biological activity, and material characteristics of novel derivatives.
Reaction Optimization Optimizing synthetic routes for higher yields, lower costs, and improved sustainability.
De Novo Design Generating novel molecular structures with desired functionalities and properties.
Data Analysis Analyzing large datasets from high-throughput screening experiments to identify lead compounds and structure-activity relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.